Cas no 88887-87-0 (1-Methylcyclopropanamine hydrochloride)

1-Methylcyclopropanamine hydrochloride is a cyclopropylamine derivative used as a versatile intermediate in organic synthesis and pharmaceutical applications. Its cyclopropane ring structure imparts unique steric and electronic properties, making it valuable for constructing complex molecules. The hydrochloride salt form enhances stability and solubility, facilitating handling and storage. This compound is particularly useful in the development of bioactive molecules, including potential drug candidates, due to its ability to modulate pharmacokinetic properties. It is typically employed in reactions such as reductive amination or nucleophilic substitutions. High purity grades are available to meet stringent research and industrial requirements. Proper handling under inert conditions is recommended to maintain integrity.
1-Methylcyclopropanamine hydrochloride structure
88887-87-0 structure
Product Name:1-Methylcyclopropanamine hydrochloride
CAS No:88887-87-0
MF:C4H10ClN
MW:107.581900119781
MDL:MFCD11109576
CID:710452
PubChem ID:12953687
Update Time:2025-05-20

1-Methylcyclopropanamine hydrochloride Chemical and Physical Properties

Names and Identifiers

    • 1-Methylcyclopropanamine hydrochloride
    • (1-Methylcyclopropyl)amine hydrochloride
    • (1-Methylcyclopropyl)aMine hydrochloride (SALTDATA: HCl)
    • 1-methylcyclopropan-1-amine,hydrochloride
    • 1-Methylcyclopropanamine HCl
    • 1-Methylcyclopropylamine Hydrochloride
    • Cyclopropanamine, 1-methyl-, hydrochloride
    • Cyclopropanamine,1-methyl-, hydrochloride (1:1)
    • 1-Methylcyclopropanaminium chloride
    • 1-methylcyclopropan-1-amine hydrochloride
    • 1-Methyl-1-cyclopropanamine hydrochloride
    • 1-amino-1-methylcyclopropane hydrochloride
    • 1-Methyl-cyclopropanamine hydrochloride
    • 1-methyl-cyclopropylamine hydrochloride
    • C4H9N.ClH
    • 1-Methylcyclopropanamine hydrochloride (1:1)
    • AMOT0282
    • 1-Methylcyclopropan-1-amine
    • Cyclopropanamine, 1-methyl-, hydrochloride (9CI)
    • 1-Methylcyclopropaneamine hydrochloride
    • MDL: MFCD11109576
    • Inchi: 1S/C4H9N.ClH/c1-4(5)2-3-4;/h2-3,5H2,1H3;1H
    • InChI Key: GHILZUOTUJGCDH-UHFFFAOYSA-N
    • SMILES: Cl.NC1(C)CC1

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 6
  • Rotatable Bond Count: 0
  • Complexity: 45.6
  • Topological Polar Surface Area: 26

Experimental Properties

  • Melting Point: 204-205 ºC (ethyl acetate methanol )

1-Methylcyclopropanamine hydrochloride Security Information

1-Methylcyclopropanamine hydrochloride Pricemore >>

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1-Methylcyclopropanamine hydrochloride Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Hydrochloric acid ,  Atomic chlorine Solvents: Tetrahydrofuran ,  Water
1.2 Reagents: Acetic acid ,  Zinc
1.3 Solvents: Diethyl ether
Reference
Hydrazines and azides via the metal-catalyzed hydrohydrazination and hydroazidation of olefins
Waser, Jerome, 2006, , ,

Production Method 2

Reaction Conditions
1.1 Reagents: Triethylamine ,  Diphenylphosphoryl azide Solvents: tert-Butanol ;  overnight, 75 °C
1.2 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ,  Water ;  2 h, rt
Reference
Cell-Active Small Molecule Inhibitors of the DNA-Damage Repair Enzyme Poly(ADP-ribose) Glycohydrolase (PARG): Discovery and Optimization of Orally Bioavailable Quinazolinedione Sulfonamides
Waszkowycz, Bohdan ; Smith, Kate M. ; McGonagle, Alison E.; Jordan, Allan M. ; Acton, Ben; et al, Journal of Medicinal Chemistry, 2018, 61(23), 10767-10792

Production Method 3

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran
1.2 Reagents: Acetic acid ,  Zinc Solvents: Acetone
1.3 Reagents: Hydrochloric acid Solvents: Diethyl ether
Reference
Methylenecyclopropane
Sieburth, Scott McN.; Hiel, Gary; Roy, Marie-Noelle, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2012, 1, 1-3

Production Method 4

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran
1.2 Reagents: Acetic acid ,  Zinc Solvents: Acetone
1.3 Reagents: Hydrochloric acid Solvents: Diethyl ether
Reference
Hydrazines and Azides via the Metal-Catalyzed Hydrohydrazination and Hydroazidation of Olefins
Waser, Jerome; Gaspar, Boris; Nambu, Hisanori; Carreira, Erick M., Journal of the American Chemical Society, 2006, 128(35), 11693-11712

Production Method 5

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Acetone ,  Water
1.2 Reagents: Ethyl chloroformate Solvents: Acetone
1.3 Reagents: Sodium azide Solvents: Water
1.4 Solvents: Toluene
1.5 Reagents: Hydrochloric acid Solvents: Water
Reference
Deamination reactions. 44. Decomposition of 1-alkylcyclopropanediazonium ions
Kirmse, Wolfgang; Rode, Jutta; Rode, Klaus, Chemische Berichte, 1986, 119(12), 3672-93

1-Methylcyclopropanamine hydrochloride Raw materials

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Quantity:500g/100g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 06:58
Price ($):1827.0/522.0
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Additional information on 1-Methylcyclopropanamine hydrochloride

Introduction to 1-Methylcyclopropanamine Hydrochloride (CAS No. 88887-87-0)

1-Methylcyclopropanamine Hydrochloride, identified by the Chemical Abstracts Service Number (CAS No.) 88887-87-0, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the cyclopropanamine class, which has garnered considerable attention due to its unique structural properties and potential applications in medicinal chemistry. The hydrochloride salt form enhances its solubility in aqueous systems, making it a valuable intermediate in the synthesis of more complex molecules.

The structural motif of 1-Methylcyclopropanamine Hydrochloride consists of a cyclopropane ring substituted with a methyl group and an amine functionality, followed by a hydrochloride counterion. This configuration imparts distinct electronic and steric properties that make it a versatile building block in organic synthesis. The cyclopropane ring, known for its high ring strain, is often exploited in medicinal chemistry to influence binding affinity and metabolic stability of drug candidates.

In recent years, the pharmaceutical industry has shown increasing interest in cyclopropane-containing compounds due to their ability to modulate biological targets in novel ways. 1-Methylcyclopropanamine Hydrochloride has been explored as a precursor in the synthesis of potential therapeutic agents, particularly those targeting neurological and cardiovascular pathways. Its amine group provides a reactive site for further functionalization, enabling the construction of more intricate molecular architectures.

One of the most compelling aspects of 1-Methylcyclopropanamine Hydrochloride is its role in the development of novel pharmacophores. Researchers have leveraged its structural framework to design molecules with enhanced binding interactions at specific biological targets. For instance, studies have suggested that derivatives of this compound may exhibit inhibitory effects on enzymes involved in inflammation and pain signaling. These findings have spurred further investigation into its potential as a lead compound for drug discovery.

The synthesis of 1-Methylcyclopropanamine Hydrochloride typically involves multi-step organic transformations, starting from readily available precursors such as cyclopropylmethyl bromide or iodide. The introduction of the methyl group and subsequent conversion to the hydrochloride salt require careful optimization to ensure high yield and purity. Advances in catalytic methods and asymmetric synthesis have improved the efficiency of these processes, making it more feasible to produce this compound on a larger scale.

From a biochemical perspective, 1-Methylcyclopropanamine Hydrochloride interacts with biological systems through various mechanisms. Its amine functionality can engage with neurotransmitter receptors or enzyme active sites, while the cyclopropane ring may influence conformational flexibility and binding affinity. These interactions are critical for understanding its pharmacological profile and potential therapeutic applications.

Recent computational studies have begun to unravel the molecular dynamics of 1-Methylcyclopropanamine Hydrochloride in complex environments. Molecular modeling techniques have revealed insights into how this compound might bind to biological targets at an atomic level. These simulations have guided experimental efforts by predicting optimal modifications to enhance binding affinity and selectivity. Such interdisciplinary approaches highlight the importance of integrating computational chemistry with traditional synthetic methodologies.

The applications of 1-Methylcyclopropanamine Hydrochloride extend beyond academic research into industrial settings. Pharmaceutical companies are increasingly utilizing this compound as an intermediate in the production of specialized APIs (Active Pharmaceutical Ingredients). Its structural versatility allows for rapid diversification of molecular libraries, accelerating the discovery pipeline for new drugs.

In conclusion, 1-Methylcyclopropanamine Hydrochloride (CAS No. 88887-87-0) represents a promising compound in modern pharmaceutical chemistry. Its unique structural features and reactivity make it a valuable tool for synthetic chemists and medicinal chemists alike. As research continues to uncover new applications for this molecule, its importance in drug development is likely to grow further, solidifying its role as a key intermediate in the quest for novel therapeutic agents.

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Amadis Chemical Company Limited
(CAS:88887-87-0)1-Methylcyclopropanamine hydrochloride
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Purity:99%/99%
Quantity:500g/100g
Price ($):1827.0/522.0
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